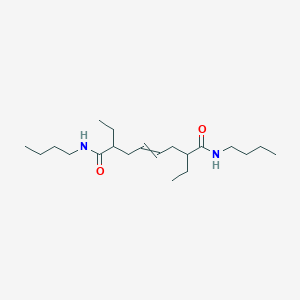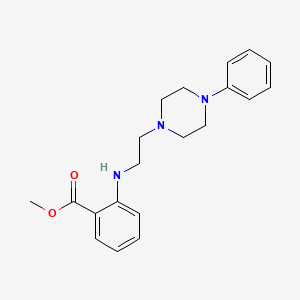![molecular formula C17H23NO2S B14470321 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 65417-88-1](/img/structure/B14470321.png)
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . This compound features an isoindole core with an octylsulfanyl group attached, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with octylsulfanyl reagents. One common method is the nucleophilic substitution reaction where an isoindole derivative reacts with an octylsulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The octylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
科学研究应用
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
Similar Compounds
N-Substituted 1H-isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in the substituents attached to the nitrogen atom.
Isoindoline-1,3-dione derivatives: Similar structure but with different substituents, leading to variations in biological activity and chemical properties.
Uniqueness
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the octylsulfanyl group, which can impart distinct chemical reactivity and biological activity. This group can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications .
属性
CAS 编号 |
65417-88-1 |
|---|---|
分子式 |
C17H23NO2S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
2-(octylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H23NO2S/c1-2-3-4-5-6-9-12-21-13-18-16(19)14-10-7-8-11-15(14)17(18)20/h7-8,10-11H,2-6,9,12-13H2,1H3 |
InChI 键 |
SVPARTKJUFSXKC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)

